6-(2-Fluorophenoxy)-4-methylpyridin-3-amine

Medicinal Chemistry ADME Lipophilicity

6-(2-Fluorophenoxy)-4-methylpyridin-3-amine (CAS 307309-26-8) is a disubstituted pyridine scaffold distinguished by an ortho-fluorophenoxy substituent at the 6-position and a methyl group at the 4-position, presenting a vector for hydrogen-bonding and lipophilic interactions critical in medicinal chemistry. Its core architecture appears in patent-protected inhibitors targeting the Transient Receptor Potential C6 (TRPC6) ion channel, with indications spanning focal segmental glomerulosclerosis, pulmonary arterial hypertension, and cardiac hypertrophy.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
Cat. No. B15364694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorophenoxy)-4-methylpyridin-3-amine
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N)OC2=CC=CC=C2F
InChIInChI=1S/C12H11FN2O/c1-8-6-12(15-7-10(8)14)16-11-5-3-2-4-9(11)13/h2-7H,14H2,1H3
InChIKeyWAVJHELNNJFOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluorophenoxy)-4-methylpyridin-3-amine: Procurement-Quality Core for Kinase and Ion Channel Programs


6-(2-Fluorophenoxy)-4-methylpyridin-3-amine (CAS 307309-26-8) is a disubstituted pyridine scaffold distinguished by an ortho-fluorophenoxy substituent at the 6-position and a methyl group at the 4-position, presenting a vector for hydrogen-bonding and lipophilic interactions critical in medicinal chemistry. Its core architecture appears in patent-protected inhibitors targeting the Transient Receptor Potential C6 (TRPC6) ion channel, with indications spanning focal segmental glomerulosclerosis, pulmonary arterial hypertension, and cardiac hypertrophy. [1] The compound serves as a key intermediate or final active species in programs where the precise placement of the ortho-fluorine atom is required for target engagement; simple replacement with unsubstituted phenoxy, para-substituted, or alternate halogen analogs is not structurally equivalent and can result in divergent pharmacological and physicochemical profiles. [1]

Why 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine Cannot Be Replaced by a Generic Phenoxypyridine


Attempts to substitute 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine with the unsubstituted phenoxy analog, a para-fluoro regioisomer, or a chloro congener are not supported by structure-activity relationship (SAR) data from the TRPC6 patent landscape. In the broader 4-(2-fluorophenoxy)pyridine class, moving the fluorine from the ortho to the para position has been shown to significantly alter kinase selectivity, for example resulting in >53-fold loss in selectivity for FLT3-ITD over c-Kit in related scaffolds. [1] Furthermore, the ortho-fluorine atom modulates the electron density of the phenoxy ring and the overall molecular lipophilicity (clogP), which directly influences passive permeability and metabolic stability. Source selection based solely on the pyridine-amine core without verifying the exact phenoxy substitution pattern introduces a risk of off-target pharmacology and altered ADME properties, undermining the reproducibility of in vivo efficacy studies. [1]

6-(2-Fluorophenoxy)-4-methylpyridin-3-amine: Direct Analytical Evidence vs. Nearest Analogs


Physicochemical Differentiation: Lipophilicity (clogP) of 6-(2-Fluorophenoxy) vs. 6-(Phenoxy) and 6-(2-Chlorophenoxy) Analogs

The ortho-fluorine substitution in 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine results in a calculated partition coefficient (clogP) of 2.90, which is +0.5 to +0.8 log units more lipophilic than the unsubstituted phenoxy analog (clogP ~2.1–2.4) and approximately 0.3 log units less lipophilic than the 2-chloro analog (clogP ~3.2), based on computational predictions from vendor technical datasheets. This positions the target compound in a favorable lipophilicity range associated with improved passive permeability while avoiding the excessively high clogP linked to poor aqueous solubility and high metabolic turnover often observed with the chloro derivative.

Medicinal Chemistry ADME Lipophilicity

Polar Surface Area (TPSA) Differentiation: Impact on CNS Permeability vs. 6-(4-Fluorophenoxy) Regioisomer

The topological polar surface area (TPSA) of 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is 48.14 Ų, which falls well below the empirical CNS drug-likeness threshold of 60 Ų. While the regioisomeric 4-fluorophenoxy analog has a similar TPSA, the vector of the electronegative fluorine atom differs; this subtle change, in class-level SAR from the FLT3 inhibitor series, has proven sufficient to alter kinase off-target selectivity profiles by over 50-fold. [1] The ortho substitution pattern is therefore critical for maintaining a specific intramolecular electrostatic environment that influences target binding affinity.

Drug Design CNS Permeability Topological Polar Surface Area

Patent-Defined Therapeutic Indication: Differentiation from Generic Kinase Scaffolds

The 6-(2-fluorophenoxy)-4-methylpyridin-3-amine scaffold is explicitly claimed within the genus of US10889568B2 as a component of inhibitors targeting Transient Receptor Potential C6 (TRPC6), a target implicated in pathologies such as focal segmental glomerulosclerosis (FSGS), pulmonary arterial hypertension, and diabetic nephropathy. [1] In contrast, the regioisomeric phenoxypyridine scaffolds are more commonly associated with generic kinase inhibition (e.g., FLT3, FGFR). [2] This differentiation in therapeutic indication provides a clear procurement rationale: a purchaser developing a TRPC6-targeted therapy cannot simply interchange the scaffold with a kinase-focused analog without losing the specific pharmacophore recognized in the patent landscape.

TRPC6 Inhibition Renal Disease Patent Mapping

Completeness of Analytical Characterization: Purity Benchmarking for Reproducible SAR

Reputable vendors such as Chemscene specify 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine with a purity of 98% by HPLC, and provide detailed computational chemistry data (SMILES, TPSA, logP) essential for batch-to-batch consistency. In contrast, providers of alternative analogs like 6-(phenoxy)-4-methylpyridin-3-amine often supply material at a lower typical purity of 95% and may lack comprehensive characterization metadata, introducing confounding variables in dose-response assays. A 3% difference in purity, if unaccounted for, can translate to a 3% error in nominal assay concentration, which is significant in the context of sub-100 nM biochemical IC50 determinations.

Quality Control Analytical Chemistry Sourcing Consistency

6-(2-Fluorophenoxy)-4-methylpyridin-3-amine: Evidence-Backed Application Scenarios


TRPC6-Targeted Lead Optimization for Renal and Cardiac Indications

Based on explicit patent coverage in US10889568B2, 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine is the core scaffold of choice for medicinal chemistry teams developing TRPC6 inhibitors for FSGS or pulmonary arterial hypertension. [1] The ortho-fluorophenoxy substitution is structurally encoded in the patent genus and provides a strong basis for establishing freedom-to-operate. Procurement should prioritize this specific compound over the unsubstituted or para-substituted phenoxy analogs to ensure alignment with the patent pharmacophore.

CNS-Penetrant Kinase Inhibitor Design (Low TPSA Starting Point)

The compound's TPSA of 48.14 Ų positions it as a promising starting scaffold for designing CNS-active kinase or ion channel inhibitors, as empirical evidence supports a higher probability of brain penetration for molecules with TPSA <60 Ų. Procurement teams should use this specific compound to probe CNS kinase targets, avoiding the para-substituted regioisomer; related FLT3-ITD SAR shows that moving the fluorine from the ortho to para position can alter the kinase selectivity profile by >53-fold, potentially eliminating the desired CNS pharmacology. [2]

High-Throughput Screening (HTS) Hit Validation and QC

For HTS campaigns where a fluorescence-based or biochemical kinase assay has identified a hit containing the 2-fluorophenoxy motif, 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine offers a well-characterized, high-purity (98%) starting point for hit validation and initial SAR expansion. The readily available clogP, TPSA, and SMILES metadata accelerate the triage of validated hits, enabling rapid computational assessment of lead-likeness and the identification of structural alerts before committing to multi-step analog synthesis.

Selectivity Profiling in Multitargeted Kinase Panels

The structural differentiation between the 2-fluorophenoxy and 4-fluorophenoxy series, evidenced by the divergent FLT3-ITD/c-Kit selectivity in related compounds, makes this scaffold an essential tool for probing off-target polypharmacology. [2] When purchased alongside its 4-fluorophenoxy regioisomer, 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine enables a controlled experiment to deconvolute the contribution of the ortho-fluorine atom to kinase selectivity, a critical step in optimizing multitargeted kinase inhibitors for oncology.

Quote Request

Request a Quote for 6-(2-Fluorophenoxy)-4-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.